molecular formula C6H10N2O3 B2694865 Methyl 6-oxopiperazine-2-carboxylate CAS No. 234109-20-7

Methyl 6-oxopiperazine-2-carboxylate

Cat. No.: B2694865
CAS No.: 234109-20-7
M. Wt: 158.157
InChI Key: YPHRCQHMSQLRIC-UHFFFAOYSA-N
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Description

Methyl 6-oxopiperazine-2-carboxylate is a chemical compound with the molecular formula C6H10N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxopiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, distillation, and crystallization to purify the compound. Quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxopiperazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

Methyl 6-oxopiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, which lacks the oxo and methyl ester groups.

    Methyl piperazine-2-carboxylate: Similar but without the oxo group.

    6-Oxopiperazine-2-carboxylate: Similar but without the methyl ester group.

Uniqueness

Methyl 6-oxopiperazine-2-carboxylate is unique due to the presence of both the oxo and methyl ester groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications .

Properties

IUPAC Name

methyl 6-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHRCQHMSQLRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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